3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, necessitating the use of large-scale reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiadiazine derivatives.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: Lacks the dimethylpyrimidinyl group, resulting in different chemical properties and applications.
3-amino-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: Similar core structure but different substituents, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the dimethylpyrimidinyl group in 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride imparts unique chemical and biological properties, making it distinct from other benzothiadiazine derivatives. This structural modification enhances its potential for specific applications in research and industry.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S.ClH/c1-9-8-10(2)16-13(15-9)17-14-18-22(20,21)12-7-5-4-6-11(12)19(14)3;/h4-8H,1-3H3,(H,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFCPDOXLTUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NS(=O)(=O)C3=CC=CC=C3N2C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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